molecular formula C10H10N2 B011827 5,6-Dimethylquinoxaline CAS No. 103040-72-8

5,6-Dimethylquinoxaline

Cat. No. B011827
M. Wt: 158.2 g/mol
InChI Key: VIOODURWFRIANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a nitrogen-containing compound that has two fused rings and two methyl groups attached to it. 5,6-Dimethylquinoxaline has attracted significant attention from researchers due to its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylquinoxaline is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.

Biochemical And Physiological Effects

5,6-Dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5,6-Dimethylquinoxaline has been shown to inhibit the growth of various cancer cells and can induce apoptosis. It has also been shown to have antimicrobial properties and can inhibit the growth of various pathogens.

Advantages And Limitations For Lab Experiments

The advantages of using 5,6-Dimethylquinoxaline in lab experiments are its easy synthesis, low cost, and diverse biological activities. However, the limitations of using 5,6-Dimethylquinoxaline in lab experiments are its low solubility in water, which can limit its use in biological assays. Its cytotoxicity can also be a limitation, as it can affect the viability of cells in vitro.

Future Directions

There are several future directions for the research on 5,6-Dimethylquinoxaline. One area of research is the synthesis of novel derivatives of 5,6-Dimethylquinoxaline with enhanced biological activities. Another area of research is the study of the mechanism of action of 5,6-Dimethylquinoxaline and its interaction with biological targets. The development of new methods for the synthesis of 5,6-Dimethylquinoxaline and its derivatives is also an area of future research. The application of 5,6-Dimethylquinoxaline in drug discovery and development is another area of future research. Overall, the research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.
Conclusion:
In conclusion, 5,6-Dimethylquinoxaline is a heterocyclic compound that has attracted significant attention from researchers due to its unique chemical and biological properties. Its easy synthesis, low cost, and diverse biological activities make it an attractive compound for scientific research. The research on 5,6-Dimethylquinoxaline has significant potential for the development of new drugs and therapeutics.

Synthesis Methods

The synthesis of 5,6-Dimethylquinoxaline can be achieved through various methods. One of the commonly used methods is the condensation reaction between o-phenylenediamine and 2,3-butanedione in the presence of a catalyst. Another method involves the reaction between 2,3-dimethylquinoxaline and formaldehyde in the presence of a catalyst. The synthesis of 5,6-Dimethylquinoxaline is relatively simple and can be achieved using readily available starting materials.

Scientific Research Applications

5,6-Dimethylquinoxaline has been extensively studied for its scientific research application. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. 5,6-Dimethylquinoxaline has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a probe to study the biological systems and their interactions.

properties

CAS RN

103040-72-8

Product Name

5,6-Dimethylquinoxaline

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

5,6-dimethylquinoxaline

InChI

InChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3

InChI Key

VIOODURWFRIANC-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=CN=C2C=C1)C

Canonical SMILES

CC1=C(C2=NC=CN=C2C=C1)C

synonyms

Quinoxaline, 5,6-dimethyl-

Origin of Product

United States

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